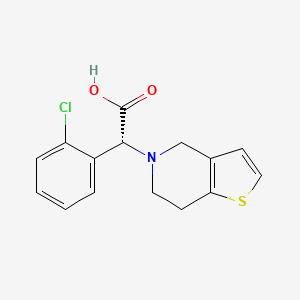

R-Clopidogrel carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1SC=C2)[C@H](C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324757-50-8 | |

| Record name | Clopidogrel carboxylic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324757508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOPIDOGREL CARBOXYLIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8GXZ27ZHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

R-Clopidogrel carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-Clopidogrel Carboxylic Acid

Introduction

Clopidogrel is a potent antiplatelet agent widely used in the prevention of cardiovascular events such as heart attacks and strokes.[1] It is a prodrug that is metabolized in the liver to its active form, which irreversibly inhibits the P2Y12 ADP receptor on platelets. Clopidogrel is a chiral molecule, and its therapeutic activity resides exclusively in the (S)-enantiomer. The (R)-enantiomer is not therapeutically active. (R)-Clopidogrel carboxylic acid is a key stereoisomeric impurity and a metabolite of Clopidogrel.[2][3] Its synthesis and characterization are crucial for analytical reference, impurity profiling, and metabolic studies in drug development.

This technical guide provides a detailed overview of the primary synthesis pathways for (R)-Clopidogrel carboxylic acid, focusing on the preparation of the racemic intermediate followed by chiral resolution. The methodologies, experimental protocols, and relevant quantitative data are presented for researchers, scientists, and drug development professionals.

Overall Synthesis Strategy

The most common and well-documented strategy for obtaining enantiomerically pure (R)-Clopidogrel carboxylic acid involves a two-stage process. First, a racemic mixture of (R,S)-Clopidogrel carboxylic acid is synthesized. This is typically achieved through the hydrolysis of a suitable precursor, such as racemic Clopidogrel bisulfate. The second stage is the critical chiral resolution step, where the racemic mixture is separated to isolate the desired (R)-enantiomer.

Stage 1: Synthesis of Racemic (R,S)-Clopidogrel Carboxylic Acid

The precursor for the resolution step is the racemic carboxylic acid. This intermediate can be efficiently prepared by the hydrolysis of commercially available racemic Clopidogrel bisulfate.

Experimental Protocol: Hydrolysis of Racemic Clopidogrel Bisulfate

This protocol is adapted from a described method for preparing the racemic acid from Clopidogrel bisulfate.[4]

-

Preparation of Clopidogrel Free Base:

-

Suspend 268 g (0.63 moles) of racemic Clopidogrel bisulfate in 1340 ml of dichloromethane (MDC).

-

Adjust the pH of the mixture to 5-6 using a 35% aqueous hydrochloric acid solution.

-

Extract the aqueous layer with MDC (3 x 3 L).

-

Combine the organic layers and distill off approximately 70% of the MDC under vacuum at a temperature of 40-45°C, which should induce precipitation.

-

Stir the resulting slurry for 15 minutes at 25-35°C to ensure complete precipitation.

-

-

Hydrolysis to Carboxylic Acid:

-

The solid obtained is the sodium salt of the acid. Dissolve this residue in 1000 ml of purified water.

-

Adjust the pH of the aqueous solution to 5-6 using 35% aqueous hydrochloric acid.

-

Extract the resulting carboxylic acid using dichloromethane.

-

The organic layers are combined for further processing or isolation.

-

Stage 2: Chiral Resolution of Racemic Carboxylic Acid

The separation of the (R) and (S) enantiomers is the most critical step. Two effective methods are detailed below: diastereomeric salt formation and enzymatic kinetic resolution.

Method A: Diastereomeric Salt Formation

This classical resolution technique relies on the differential solubility of diastereomeric salts formed by reacting the racemic acid with a chiral resolving agent.

Experimental Protocol: Resolution via S(-)-phenylethylamine

The following protocol is based on a procedure for resolving racemic Clopidogrel acid using S(-)-phenylethylamine.[4]

-

Salt Formation:

-

Charge a clean, dry 3L four-neck round-bottom flask with 2576 ml of acetonitrile and 112 g (0.3253 moles) of racemic Clopidogrel acid.

-

Stir the mixture for 10 minutes at 25-30°C to achieve dissolution.

-

Add 98.55 g (0.8132 moles) of S(-)-phenylethylamine to the solution at 25°C.

-

Stir the solution for 6 hours, during which a solid precipitate should be observed.

-

Continue stirring for an additional 18 hours to ensure complete precipitation of the diastereomeric salt.

-

-

Isolation of the (R)-Acid:

-

The precipitated salt is enriched in one diastereomer. The desired (R)-acid is typically recovered from either the precipitate or the mother liquor by acidification, depending on which diastereomer crystallizes. This specific protocol aims to isolate an impurity, and further steps would involve filtration of the salt, followed by acidification of the appropriate fraction (solid or filtrate) to liberate the free (R)-carboxylic acid.

-

Method B: Enzymatic Kinetic Resolution

Kinetic resolution using enzymes offers a green and highly selective alternative for separating enantiomers. This method involves the enantioselective esterification of the (S)-acid, leaving the desired (R)-acid largely unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is derived from a study on the kinetic resolution of (R,S)-Clopidogrel carboxylic acid using Candida rugosa lipase.[1][5]

-

Reaction Setup:

-

In a 10 ml glass flask, prepare a reaction mixture containing 3.0 mg (0.01 mM) of (R,S)-Clopidogrel carboxylic acid.

-

Add 10.0 mg of lipase from Candida rugosa.

-

Add 3.0 µL (0.25 mM) of methanol, which acts as the acyl acceptor.[5]

-

For a two-phase system, dissolve the racemic acid in 250 µL of an ionic liquid (e.g., [EMIM][BF4]) and add 5 mL of an organic solvent like cyclohexane.[1]

-

Incubate the mixture for up to 120 hours (5 days) at 37°C with shaking (250 RPM).[1][5]

-

-

Work-up and Isolation:

-

The reaction selectively converts the (S)-carboxylic acid to its methyl ester.

-

The remaining unreacted substrate is enriched in (R)-Clopidogrel carboxylic acid.

-

The (R)-acid can be separated from the (S)-ester product using standard extraction or chromatographic techniques.

-

Quantitative Data for Enzymatic Resolution

The efficiency of the enzymatic kinetic resolution can be quantified by several parameters.[1]

| Parameter | Value | Conditions |

| Enantiomeric Excess of Product (eep) | 94.21% ± 1.07 | C. rugosa lipase, Cyclohexane/[EMIM][BF4], Methanol |

| Conversion (c) | 49.60% ± 0.57 | C. rugosa lipase, Cyclohexane/[EMIM][BF4], Methanol |

| Enantioselectivity (E) | 113.40 ± 1.29 | C. rugosa lipase, Cyclohexane/[EMIM][BF4], Methanol |

Analytical Characterization

The enantiomeric purity of the final (R)-Clopidogrel carboxylic acid must be confirmed using chiral chromatography.

-

Chiral HPLC/UPLC-MS/MS: High-performance liquid chromatography using a chiral stationary phase is the standard method for separating and quantifying the (R) and (S) enantiomers.[1] A typical mobile phase for the chiral separation of (R,S)-clopidogrel carboxylic acid consists of acetonitrile, methanol, and formic acid (87.5/12.5/0.1, v/v/v).[1] Detection can be achieved using UV or mass spectrometry.[1][6]

References

- 1. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-CLOPIDOGREL CARBOXYLIC ACID PAI Sigma-Aldrich [sigmaaldrich.com]

- 4. ijsdr.org [ijsdr.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Metabolism of Clopidogrel to Carboxylic Acid

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of the inactive carboxylic acid metabolite of clopidogrel. It is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction to Clopidogrel

Clopidogrel is an antiplatelet agent widely used to prevent thrombotic events such as myocardial infarction and stroke. It is a prodrug that requires metabolic activation to exert its therapeutic effect. The metabolic fate of clopidogrel is complex, with two main competing pathways: a major pathway leading to an inactive carboxylic acid derivative and a minor, two-step oxidative pathway that produces the active thiol metabolite responsible for its pharmacological activity.

The Metabolic Pathway of Clopidogrel to Carboxylic Acid

The primary metabolic route for clopidogrel involves hydrolysis of the methyl ester group to form the inactive clopidogrel carboxylic acid (CCA). This reaction is predominantly catalyzed by human carboxylesterase-1 (CES1), an enzyme highly expressed in the liver. This pathway is highly efficient, accounting for approximately 85% of the administered dose of clopidogrel. The formation of CCA represents a significant detoxification route, as it prevents the drug from being converted to its active form.

The high efficiency of the CES1-mediated hydrolysis significantly limits the amount of parent drug available for the sequential two-step oxidation by cytochrome P450 (CYP) enzymes, which is necessary to form the active thiol metabolite. The inter-individual variability in CES1 activity can, therefore, influence the pharmacokinetics and pharmacodynamics of clopidogrel.

Quantitative Data on Clopidogrel Metabolism

The metabolic fate of clopidogrel is heavily skewed towards the formation of the inactive carboxylic acid metabolite. Below is a summary of the quantitative data available.

Table 1: Distribution of Clopidogrel Metabolic Pathways

| Metabolic Pathway | Percentage of Administered Dose | Key Enzymes Involved | Metabolite Formed | Pharmacological Activity |

| Ester Hydrolysis | ~85-90%[1][2][3] | Carboxylesterase-1 (CES1)[4][5][6][7] | Clopidogrel Carboxylic Acid (CCA)[4][6][7][8] | Inactive[4][6][7][8] |

| CYP-mediated Oxidation | ~10-15%[2][3][5] | CYP2C19, CYP1A2, CYP2B6, CYP3A4/5[9][10][11] | 2-oxo-clopidogrel, Active Thiol Metabolite | Active |

Table 2: Pharmacokinetic Parameters of Clopidogrel and its Carboxylic Acid Metabolite (SR26334)

| Parameter | Clopidogrel (75 mg dose) | Clopidogrel Carboxylic Acid (SR26334) |

| Cmax | ~2 ng/mL[12] | ~2.9 ± 0.68 mg/L[13] |

| Tmax | ~1.4 hours[12] | ~0.8-1.0 hour[13] |

| Plasma Half-life (t1/2) | Not readily determined due to low plasma concentrations | ~7.2-7.6 hours[13] |

| Urinary Excretion | Not applicable | 2.2-2.4% of the administered dose[13] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols for Studying Clopidogrel Metabolism to Carboxylic Acid

The investigation of clopidogrel metabolism to its carboxylic acid derivative typically involves in vitro and in vivo experimental approaches.

Objective: To determine the kinetic parameters and enzyme involvement in the hydrolysis of clopidogrel to CCA.

Methodology:

-

Incubation: Clopidogrel is incubated with human liver S9 fractions or recombinant human CES1.[14][15]

-

Reaction Conditions: The reaction mixture typically contains a buffered solution (e.g., phosphate buffer, pH 7.4), the enzyme source, and the substrate (clopidogrel). The reaction is initiated by the addition of the substrate and incubated at 37°C.

-

Inhibition Studies: To confirm the role of CES1, specific inhibitors such as bis(4-nitrophenyl) phosphate can be included in the incubation mixture.[14][15] A significant decrease in the formation of CCA in the presence of the inhibitor confirms the involvement of CES1.

-

Sample Analysis: At various time points, aliquots of the reaction mixture are taken and the reaction is quenched, often with a cold organic solvent like acetonitrile.

-

Quantification: The concentration of the formed CCA is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[16][17][18]

Objective: To determine the pharmacokinetic profile of clopidogrel and its metabolites in humans or animal models.

Methodology:

-

Drug Administration: A single or multiple doses of clopidogrel are administered to healthy volunteers or patients.[13]

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Preparation: Due to the low concentrations of the parent drug and the active metabolite, and the high concentration of the carboxylic acid metabolite, sample preparation is critical. This often involves liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest and remove interfering substances.[18]

-

Analytical Quantification: The concentrations of clopidogrel, CCA, and other metabolites in the plasma samples are quantified using a validated LC-MS/MS method.[17]

-

Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and half-life.

Visualizations

Caption: Major and minor metabolic pathways of clopidogrel.

Caption: Workflow for an in vitro clopidogrel metabolism study.

Conclusion

The metabolism of clopidogrel is predominantly directed towards the formation of the inactive carboxylic acid metabolite via CES1-mediated hydrolysis. This major pathway significantly influences the bioavailability of the parent compound for the alternative, therapeutically important activation pathway. A thorough understanding of this metabolic route, supported by robust quantitative data and detailed experimental protocols, is crucial for the development of new antiplatelet agents and for personalizing clopidogrel therapy.

References

- 1. Inhibition of carboxylesterase-1 alters clopidogrel metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. novapublishers.com [novapublishers.com]

- 9. ClinPGx [clinpgx.org]

- 10. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMPDB [smpdb.ca]

- 12. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jbr-pub.org.cn [jbr-pub.org.cn]

- 18. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

R-Clopidogrel carboxylic acid CAS number

An In-depth Technical Guide to R-Clopidogrel Carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a primary, yet inactive, metabolite of the antiplatelet pro-drug Clopidogrel. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic formation, synthesis, and analytical quantification. Key experimental protocols are detailed, and complex pathways and workflows are visualized to facilitate understanding. The CAS Number for this compound is 324757-50-8.[1][2][3]

Chemical and Physical Properties

This compound, with the chemical name (R)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic Acid, is the R-isomer of the main inactive metabolite of Clopidogrel.[4] While the S-enantiomer of Clopidogrel is responsible for the therapeutic effect, the study of its metabolites, including the R-carboxylic acid form, is crucial for understanding the drug's overall pharmacokinetic and metabolic profile.

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 324757-50-8 | [1][2][3][5] |

| Molecular Formula | C₁₅H₁₄ClNO₂S | [4][6] |

| Molecular Weight | 307.8 g/mol | [4][6] |

| Melting Point | 84-90°C | [4] |

| Boiling Point | 447.3 ± 45.0 °C (Predicted) | [4] |

| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Pale Yellow or Off-White Solid | [4] |

| Solubility | Slightly soluble in Methanol and Water | [4] |

| pKa | 1.61 ± 0.10 (Predicted) | [4] |

Metabolism and Biological Role

Clopidogrel is a pro-drug that requires metabolic activation to exert its antiplatelet effect.[7][8] The metabolic process follows two main competing pathways. The major pathway, accounting for approximately 85% of an absorbed dose, involves hydrolysis by carboxylesterases (primarily CES1) to form the inactive Clopidogrel carboxylic acid derivative.[7][9] This metabolite is the most abundant circulating compound related to the drug but possesses no antiplatelet activity.[10][11]

The minor, yet therapeutically essential, pathway involves a two-step oxidation by cytochrome P450 (CYP) enzymes, including CYP3A4/5 and CYP2C19, to generate an unstable active thiol metabolite.[7][9] This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet aggregation.[10][12] Due to the high levels of the inactive carboxylic acid metabolite in plasma compared to the parent drug or the active thiol, its quantification is often used to assess the pharmacokinetic profile of Clopidogrel.[7][10]

Synthesis Overview

The synthesis of this compound is primarily relevant in the context of impurity analysis and as a reference standard in metabolic studies. Generally, the racemic Clopidogrel carboxylic acid is synthesized first, followed by chiral resolution to isolate the R-enantiomer.

A common approach involves the hydrolysis of racemic Clopidogrel. For instance, racemic Clopidogrel free base can be refluxed in a solvent like methanol with sodium hydroxide.[12] After the reaction is complete, the solvent is removed, and the resulting sodium salt of the carboxylic acid is dissolved in water. The pH is then adjusted to an acidic range (e.g., pH 5-6) using an acid like HCl, which precipitates the racemic Clopidogrel carboxylic acid.[12] The resolution of the R(-) and S(+) enantiomers can then be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Analytical Methodology

Accurate quantification of Clopidogrel and its metabolites is essential for pharmacokinetic and bioequivalence studies. Due to its high concentration in plasma, the carboxylic acid metabolite is a key analyte.[10] High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the most common analytical techniques.

The tables below summarize parameters from published methods.

Table 1: HPLC Methods for Clopidogrel Carboxylic Acid Analysis

| Parameter | Method 1 (Souri et al., 2006)[13][14] | Method 2 (Patel et al., 2012)[15] |

| Column | Nova-pak C₈, 5 µm | BDS Hypersil C₁₈, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 30 mM K₂HPO₄-THF-acetonitrile (79:2:19, v/v/v), pH 3 | 10 mM Phosphoric acid buffer (pH 2.6) : acetonitrile : methanol (gradient) |

| Flow Rate | 0.9 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm | PDA at 220 nm |

| Internal Standard | Ticlopidine | Ibuprofen |

| Linearity Range | 0.2-10 µg/mL | 0.01-4 µg/mL |

| Limit of Quantification (LOQ) | 0.2 µg/mL | 0.01 µg/mL |

Table 2: UHPLC-MS/MS Method for High-Sensitivity Analysis

| Parameter | Method Details (Lameijer et al., 2014)[16] |

| Extraction | Solid-Phase Microelution (SPE) |

| Chromatography | UHPLC |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Internal Standard | d₄-Clopidogrel carboxylic acid |

| Elution Time | 1.7 min |

| Linearity Range | 1.00–500 pg/mL |

| Limit of Quantification (LOQ) | 1 pg/mL |

Experimental Protocols

This section provides a detailed protocol for the determination of Clopidogrel carboxylic acid in human plasma based on a validated HPLC method.[13][14]

Objective

To quantify the concentration of Clopidogrel carboxylic acid in human plasma samples using a reproducible HPLC-UV method.

Materials

-

Human plasma (heparinized)

-

Clopidogrel carboxylic acid reference standard

-

Ticlopidine (Internal Standard)

-

Chloroform (HPLC grade)

-

Potassium dihydrogen phosphate (K₂HPO₄)

-

Tetrahydrofuran (THF, HPLC grade)

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid

-

HPLC system with UV detector

-

Nova-pak C₈ column (5 µm)

-

Centrifuge

Procedure

5.3.1. Preparation of Solutions

-

Mobile Phase: Prepare a solution of 30 mM K₂HPO₄. Mix with THF and acetonitrile in the ratio of 79:2:19 (v/v/v). Adjust the pH to 3.0 using orthophosphoric acid.

-

Standard Solutions: Prepare stock solutions of Clopidogrel carboxylic acid and Ticlopidine in a suitable solvent. Serially dilute to create calibration standards ranging from 0.2 to 10 µg/mL.

5.3.2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample into a centrifuge tube.

-

Add the internal standard (Ticlopidine).

-

Acidify the sample.

-

Add 5 mL of chloroform for extraction.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic (lower) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5.3.3. Chromatographic Analysis

-

Set the HPLC system parameters: Nova-pak C₈ column, mobile phase flow rate of 0.9 mL/min, and UV detection at 220 nm.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

-

Record the chromatogram for approximately 12 minutes.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is the major, albeit inactive, metabolite of the widely used antiplatelet drug Clopidogrel. A thorough understanding of its chemical characteristics, metabolic formation, and analytical determination is indispensable for comprehensive pharmacokinetic assessments and drug development. The methodologies and data presented in this guide offer a technical foundation for researchers and scientists working with Clopidogrel and its metabolic profile. The established analytical protocols, particularly those employing HPLC and UHPLC-MS/MS, provide the sensitivity and reproducibility required for rigorous scientific investigation and regulatory submissions.

References

- 1. store.usp.org [store.usp.org]

- 2. This compound | 324757-50-8 [chemicalbook.com]

- 3. This compound CAS#: 324757-50-8 [m.chemicalbook.com]

- 4. This compound CAS#: 324757-50-8 [amp.chemicalbook.com]

- 5. This compound | 324757-50-8 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacology and pharmacokinetics: questions and answers Part6 - FDCELL [fdcell.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. ijsdr.org [ijsdr.org]

- 13. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectroscopyonline.com [spectroscopyonline.com]

In Vivo Formation of R-Clopidogrel Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo formation of R-clopidogrel carboxylic acid, an inactive metabolite of the antiplatelet agent clopidogrel. While the therapeutically active form is the (S)-enantiomer of clopidogrel, the presence of the (R)-enantiomer of its major carboxylic acid metabolite in biological matrices has been a subject of scientific investigation. This document outlines the metabolic pathways, underlying mechanisms, quantitative data, and detailed experimental protocols for the stereoselective analysis of these compounds.

Introduction

Clopidogrel is a prodrug administered as the (S)-enantiomer. Its antiplatelet effect is mediated by an active thiol metabolite that irreversibly inhibits the P2Y12 receptor on platelets. The majority of an oral clopidogrel dose, approximately 85%, is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative. The formation of this compound in vivo is primarily attributed to the chiral inversion of (S)-clopidogrel to (R)-clopidogrel, which is subsequently metabolized to the corresponding R-carboxylic acid metabolite. The (R)-enantiomer of clopidogrel is considered pharmacologically inactive and has been associated with adverse effects at high doses in animal studies.[1][2] Therefore, understanding the extent and mechanism of its formation is crucial in drug development and clinical pharmacology.

Metabolic Pathway and Mechanism of Chiral Inversion

The metabolic pathway leading to the formation of this compound is a multi-step process that begins with the chiral inversion of the parent drug.

Metabolic Pathway

The metabolic fate of clopidogrel is diverse, with the major pathway leading to the inactive carboxylic acid metabolite. The formation of the R-enantiomer of this metabolite is a consequence of the stereochemical conversion of the parent compound.

Mechanism of Chiral Inversion

Studies in rats suggest that the chiral inversion of (S)-clopidogrel to (R)-clopidogrel occurs via a non-enzymatic mechanism.[1][2] This inversion is a slow process, with an estimated in vitro half-life of 7 to 12 days in phosphate buffer at 37°C, and is influenced by pH.[1][2] The proposed mechanism involves the transient formation of a carbanion intermediate at the chiral center, which can then be protonated from either side, leading to racemization. Factors such as physiological pH and temperature may play a role in the extent of this inversion in vivo.[3]

Quantitative Data

The extent of chiral inversion of clopidogrel has been quantified in preclinical and in vitro studies. Limited data is available for humans, making the preclinical findings particularly important for understanding the potential for in vivo formation of this compound.

| Study Type | Species/System | Dose/Concentration | Percentage of (R)-enantiomer Formation | Reference |

| In Vivo | Rat | Repeated oral administration of clopidogrel | 4% - 8% of total carboxylic acid metabolite | [1][2] |

| In Vitro | Oral Suspension | 5 mg/mL clopidogrel | < 2% over 60 days at room temperature | [3] |

Experimental Protocols

The accurate quantification of R- and S-clopidogrel carboxylic acid requires a validated stereoselective analytical method. The following protocol is a composite based on published methodologies for the analysis of these enantiomers in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled clopidogrel carboxylic acid).

-

Vortex briefly to mix.

-

Add 1 mL of a mixture of diethyl ether and n-hexane (80:20, v/v).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Stereoselective LC-MS/MS Analysis

Chromatographic Conditions:

-

Column: Chiral-AGP (150 x 4.0 mm, 5 µm) or equivalent chiral stationary phase.[3]

-

Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid in water. The exact ratio should be optimized for optimal separation of the enantiomers. A gradient elution may be required.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Clopidogrel Carboxylic Acid (R and S): m/z 308.1 → 198.1

-

Internal Standard (example): m/z 312.1 → 202.1 (for a deuterated analog)

-

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters should include:

-

Selectivity and Specificity: No interference from endogenous plasma components at the retention times of the analytes and internal standard.

-

Linearity: A linear response over the expected concentration range in plasma.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).

-

Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.

-

Recovery: Consistent and reproducible extraction recovery.

-

Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).

Conclusion

The in vivo formation of this compound is a known metabolic phenomenon resulting from the non-enzymatic chiral inversion of the parent (S)-clopidogrel. While the extent of this inversion appears to be relatively low based on preclinical data, its accurate quantification is essential for a complete understanding of the pharmacokinetics and safety profile of clopidogrel. The detailed experimental protocol provided in this guide offers a robust framework for researchers to develop and validate a stereoselective LC-MS/MS method for the simultaneous determination of R- and S-clopidogrel carboxylic acid in human plasma. Such studies are critical for advancing our knowledge in drug metabolism and for the development of safer and more effective therapeutic agents.

References

R-Clopidogrel Carboxylic Acid Reference Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-Clopidogrel carboxylic acid is a primary, yet inactive, metabolite of the antiplatelet prodrug Clopidogrel.[1][2] Clopidogrel is widely prescribed to prevent thrombotic events in patients with cardiovascular diseases.[1] The biotransformation of Clopidogrel is a critical area of study in pharmacology and drug development, as its efficacy is dependent on its metabolic activation.[3][4] Conversely, the majority of a Clopidogrel dose is hydrolyzed into the inactive carboxylic acid metabolite.[4][5] As such, the R-enantiomer of this metabolite, this compound, serves as an important reference standard in various analytical applications. These applications include pharmacokinetic studies, impurity profiling, and the quality control of Clopidogrel formulations.[6][7] This technical guide provides a comprehensive overview of the this compound reference standard, including its physicochemical properties, analytical methodologies for its quantification, and its role in the metabolic pathway of Clopidogrel.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | [6] |

| CAS Number | 324757-50-8 | [6][7] |

| Molecular Formula | C₁₅H₁₄ClNO₂S | [6][8][9] |

| Molecular Weight | 307.8 g/mol | [8] |

| Appearance | Pale Yellow Solid | |

| Melting Point | 84-90°C | [7] |

| Solubility | Slightly soluble in Methanol and Water | [2] |

| Storage Temperature | -20°C | [2][7] |

Role in Clopidogrel Metabolism

Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effect.[3][4] However, a significant portion, approximately 85%, of the absorbed Clopidogrel dose is rapidly hydrolyzed by carboxylesterases, primarily CES1, to form the inactive Clopidogrel carboxylic acid.[4][5] This metabolic pathway represents the major route of Clopidogrel elimination. The formation of the R- and S-enantiomers of the carboxylic acid metabolite is a key aspect of Clopidogrel's metabolism. The R-enantiomer, this compound, is a significant circulating metabolite and is therefore a critical analyte in pharmacokinetic and metabolic studies of Clopidogrel.[1]

The metabolic pathway of Clopidogrel, highlighting the formation of this compound, is depicted in the following diagram:

Experimental Protocols for Quantification

Accurate and precise quantification of this compound is essential for pharmacokinetic assessments and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method for the determination of Clopidogrel's carboxylic acid metabolite in human plasma has been reported.[10]

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma, add an internal standard (e.g., Ticlopidine).

-

Acidify the plasma sample.

-

Extract the analyte and internal standard with a suitable organic solvent (e.g., chloroform).[10]

-

Centrifuge to separate the layers.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Nova-pak C8, 5 µm |

| Mobile Phase | 30 mM K₂HPO₄ - THF - Acetonitrile (pH = 3, 79:2:19, v/v/v)[10] |

| Flow Rate | 0.9 mL/min[10] |

| Detection | UV at 220 nm[10] |

| Run Time | Approximately 12 minutes[10] |

Workflow for HPLC Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is often preferred, particularly for bioanalytical applications.

Sample Preparation (Liquid-Liquid Extraction):

-

Add an internal standard (e.g., Clopidogrel-D4-carboxylic acid).[11][12]

-

Perform liquid-liquid extraction using a mixture of diethyl ether and n-hexane (80:20, v/v).[11][12]

-

Vortex and centrifuge the samples.

-

Freeze the aqueous layer and transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

| Parameter | Condition |

| Column | C18 analytical column |

| Mobile Phase | Methanol, de-ionized water, and formic acid[11][12] |

| Flow Rate | 0.5 mL/minute[11][12] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 308.10 → 113 for Clopidogrel carboxylic acid[11][12] |

| Run Time | Approximately 4 minutes[11][12] |

Workflow for LC-MS/MS Analysis:

Synthesis and Purification of the Reference Standard

The synthesis of this compound as a reference standard typically involves the resolution of the racemic mixture of Clopidogrel carboxylic acid.

General Synthesis and Resolution Steps:

-

Preparation of Racemic Clopidogrel Carboxylic Acid: The racemic carboxylic acid can be prepared by the hydrolysis of racemic Clopidogrel.[13]

-

Chiral Resolution: The racemic mixture is then resolved using a chiral resolving agent. This process selectively separates the R- and S-enantiomers.

-

Purification: The desired R-enantiomer is purified to a high degree to be suitable for use as a reference standard. This often involves techniques like recrystallization.[13]

A logical relationship diagram for the synthesis is as follows:

Conclusion

The this compound reference standard is an indispensable tool for researchers and professionals in the pharmaceutical industry. Its use ensures the accuracy and reliability of analytical data in the development and quality control of Clopidogrel products. This guide has provided a detailed overview of its properties, metabolic relevance, and the analytical methodologies for its quantification, offering a valuable resource for its effective utilization in a laboratory setting.

References

- 1. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.usp.org [store.usp.org]

- 7. This compound | 324757-50-8 [chemicalbook.com]

- 8. Clopidogrel carboxylic acid | C15H14ClNO2S | CID 9861403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C15H14ClNO2S | CID 11266803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. scirp.org [scirp.org]

- 13. ijsdr.org [ijsdr.org]

Methodological & Application

Application Note: Chiral HPLC Method for the Analysis of R-Clopidogrel Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel is an antiplatelet agent that is administered as the S-enantiomer. Following administration, it is rapidly metabolized to an inactive carboxylic acid derivative, which is the major circulating metabolite in plasma. The stereochemistry of this metabolite is of interest in various pharmacokinetic and drug metabolism studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of R-Clopidogrel carboxylic acid.

The analytical procedure involves a straightforward sample preparation followed by chromatographic separation on a chiral stationary phase with UV detection. This method is suitable for the quantitative analysis of this compound in plasma samples and can be adapted for other biological matrices.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction procedure is employed to isolate the analyte from the plasma matrix.

-

To 1.0 mL of plasma sample in a centrifuge tube, add a suitable internal standard (e.g., Ticlopidine).

-

Acidify the plasma sample by adding a small volume of acid (e.g., 1M HCl).

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and n-hexane, 80:20, v/v).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.

HPLC Method for Chiral Separation

The enantioselective separation of R- and S-Clopidogrel carboxylic acid is achieved using a chiral stationary phase. The following method is adapted from a UPLC-MS/MS procedure for HPLC-UV analysis.[1]

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., a polysaccharide-based chiral column) |

| Mobile Phase | Acetonitrile: Methanol: Formic Acid (87.5: 12.5: 0.1, v/v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Detection Wavelength | 220 nm[2][3] |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

Expected Retention Times:

Based on the referenced UPLC method, the expected elution order would be the R-enantiomer followed by the S-enantiomer.[4]

-

This compound: ~5.8 min

-

S-Clopidogrel carboxylic acid: ~7.5 min

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized below.

Linearity

The linearity of the method should be assessed by preparing calibration standards of this compound at a minimum of five concentration levels. The calibration curve is constructed by plotting the peak area of the analyte versus its concentration.

| Parameter | Typical Value |

| Concentration Range | 0.2 - 10 µg/mL[2][3] |

| Correlation Coefficient (r²) | > 0.999[2][3] |

Precision and Accuracy

Precision is evaluated by analyzing replicate samples at different concentration levels (low, medium, and high QC samples) on the same day (intra-day precision) and on different days (inter-day precision). Accuracy is determined by comparing the measured concentration to the nominal concentration.

| Parameter | Acceptance Criteria |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

| Parameter | Typical Value |

| LOD | Determined by a signal-to-noise ratio of 3:1 |

| LOQ | 0.2 µg/mL[2][3] |

Data Presentation

The quantitative data for the HPLC method validation is summarized in the following tables for easy comparison.

Table 1: Chromatographic Parameters

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | Chiral Stationary Phase |

| Mobile Phase | Acetonitrile: Methanol: Formic Acid (87.5: 12.5: 0.1, v/v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| UV Detection | 220 nm[2][3] |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 0.2 - 10 µg/mL[2][3] |

| Correlation Coefficient (r²) | > 0.999[2][3] |

| Intra-day Precision (%RSD) | < 4.8%[3] |

| Inter-day Precision (%RSD) | < 4.8%[3] |

| Accuracy (% Recovery) | 95 - 105% |

| Limit of Quantification (LOQ) | 0.2 µg/mL[2][3] |

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound.

References

- 1. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

LC-MS/MS quantification of R-Clopidogrel carboxylic acid in plasma

An LC-MS/MS Application Note for the Quantification of Clopidogrel Carboxylic Acid in Plasma

Introduction

Clopidogrel is an antiplatelet prodrug widely prescribed to prevent thrombotic events. Upon administration, it is rapidly metabolized into an active thiol metabolite and a major, inactive carboxylic acid derivative.[1][2] The quantification of the inactive clopidogrel carboxylic acid metabolite in plasma is a common approach for pharmacokinetic studies due to its significantly higher concentration and greater stability compared to the parent drug and the active metabolite.[1][2]

This application note provides a detailed protocol for the quantification of clopidogrel carboxylic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods are sensitive, and specific, and have been compiled from various validated procedures.

Note on Stereospecificity

Clopidogrel is administered as the S-enantiomer. While its metabolism can lead to the formation of both R- and S-enantiomers of the carboxylic acid metabolite, the existing literature on LC-MS/MS quantification in plasma predominantly focuses on the measurement of the total (racemic) clopidogrel carboxylic acid. The protocols detailed below are for the quantification of total clopidogrel carboxylic acid. Enantioselective separation and quantification would require a specialized chiral chromatography method, which is not described in the general bioanalytical literature found.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of clopidogrel carboxylic acid in plasma, as reported in the literature.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) | Reference |

| Clopidogrel Carboxylic Acid | 50.0 - 6000.0 | 50.0 | ≥ 0.9984 | [3] |

| Clopidogrel Carboxylic Acid | 25 - 3000 | 25 | ≥ 0.999 | [1][4] |

| Clopidogrel Carboxylic Acid | 50 - 10,000 | 50 | Not Reported | [5] |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Clopidogrel Carboxylic Acid | LLOQ, Low, Mid, High | ≤ 18.1% | ≤ 15.2% | ≤ 16% | ≤ 16% | [5] |

| Clopidogrel Carboxylic Acid | LLOQ, Low, Mid, High | Not Reported | Not Reported | 90% - 98% | 92.1% - 96.9% | [1][4] |

Table 3: Recovery

| Analyte | Extraction Method | Mean Recovery (%) | Reference |

| Clopidogrel Carboxylic Acid | Solid-Phase Extraction | 85.45% | [3] |

| Clopidogrel Carboxylic Acid | Liquid-Liquid Extraction | Not Reported | [1][4] |

Experimental Protocols

Two primary methods for plasma sample preparation are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite.[3]

1. Materials and Reagents:

-

Human plasma (K2EDTA)

-

Clopidogrel Carboxylic Acid reference standard

-

Internal Standard (IS) (e.g., Glimepiride or a deuterated analog like Clopidogrel-D4-carboxylic acid)[1][3]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Phosphoric acid

-

Deionized water

-

SPE cartridges (e.g., Oasis HLB)

2. Sample Preparation Workflow:

Caption: Solid-Phase Extraction Workflow.

3. Detailed Steps:

-

Pipette 300 µL of human plasma into a clean microcentrifuge tube.

-

Add a small volume of phosphoric acid and vortex.[3]

-

Spike with the internal standard solution.

-

Vortex the sample to ensure thorough mixing.

-

Condition an SPE cartridge with methanol followed by deionized water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).

-

Elute the analyte and internal standard with an appropriate volume of methanol.

-

The eluate can be directly injected into the LC-MS/MS system.[3]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method specifically for the determination of clopidogrel carboxylic acid.[1][4]

1. Materials and Reagents:

-

Human plasma (K2EDTA)

-

Clopidogrel Carboxylic Acid reference standard

-

Internal Standard (IS) (e.g., Clopidogrel-D4-carboxylic acid)[1]

-

Diethyl ether (HPLC grade)

-

n-Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

2. Sample Preparation Workflow:

Caption: Liquid-Liquid Extraction Workflow.

3. Detailed Steps:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.[1][4]

-

Spike with the internal standard solution.

-

Add the extraction solvent, a mixture of diethyl ether and n-hexane (80:20, v/v).[1][4]

-

Vortex the mixture vigorously for several minutes, followed by centrifugation to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

The following are typical chromatographic and mass spectrometric conditions.

Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., deionized water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is typical.[1][5]

-

Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is common.[1][4]

-

Injection Volume: Typically 2-20 µL.[3]

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

Tandem Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is standard.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

The specific voltages and gas settings (e.g., collision energy, declustering potential, nebulizer gas, etc.) should be optimized for the specific instrument being used to achieve maximum sensitivity for the analyte and internal standard.

Data Analysis and Quality Control

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used.

-

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of unknown samples to ensure the accuracy and precision of the run. The results should fall within ±15% of the nominal value (±20% for the LLOQ).

This application note provides a comprehensive overview and starting point for the development and implementation of a robust LC-MS/MS method for the quantification of clopidogrel carboxylic acid in plasma. Method validation should be performed according to the relevant regulatory guidelines.

References

- 1. scirp.org [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Method Development of R-Clopidogrel Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical method development of R-Clopidogrel carboxylic acid, the inactive enantiomer of the main metabolite of Clopidogrel. The methods described herein are essential for pharmacokinetic studies, impurity profiling, and quality control in the development of Clopidogrel-based therapeutics.

Introduction

Clopidogrel is an antiplatelet prodrug administered as the S-enantiomer. It is metabolized in the liver to an active thiol metabolite and, predominantly, to an inactive carboxylic acid derivative. Since the R-enantiomer of Clopidogrel is considered an impurity, it is crucial to have reliable analytical methods to separate and quantify the R-enantiomer of its carboxylic acid metabolite (this compound) from the therapeutically intended S-enantiomer. This document outlines both achiral and chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for this purpose.

Achiral Analysis of Clopidogrel Carboxylic Acid

An achiral method is useful for quantifying the total amount of Clopidogrel carboxylic acid in biological matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of total Clopidogrel carboxylic acid in human plasma.

Experimental Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma, add an internal standard (e.g., Ticlopidine).

-

Acidify the plasma sample.

-

Perform liquid-liquid extraction using chloroform.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

Quantitative Data Summary:

| Parameter | Value | Reference |

| Linearity Range | 0.2-10 µg/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Limit of Quantification (LOQ) | 0.2 µg/mL | [1] |

| Within-day Precision (RSD) | 1.0-4.8% | [1] |

| Between-day Precision (RSD) | 1.0-4.8% | [1] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for pharmacokinetic studies with low analyte concentrations.

Experimental Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Chromatographic and Mass Spectrometric Conditions:

Quantitative Data Summary:

| Parameter | Value | Reference |

| Linearity Range | 25 – 3000 ng/mL | [2] |

| Correlation Coefficient (r) | ≥ 0.999 | [2] |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [2] |

| Intra-day Accuracy | 90% - 98% | [2] |

| Inter-day Accuracy | 92.138% - 96.889% | [2] |

Chiral Analysis of R- and S-Clopidogrel Carboxylic Acid

A chiral separation method is essential for specifically quantifying the this compound enantiomer.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method allows for the baseline separation of the enantiomers of Clopidogrel carboxylic acid.

Experimental Protocol:

-

Sample Preparation:

-

The sample preparation will depend on the matrix. For samples from in-vitro studies or bulk drug analysis, simple dissolution in the mobile phase may be sufficient. For biological samples, a liquid-liquid or solid-phase extraction as described in the achiral methods would be necessary.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: Lux Cellulose-2

-

Mobile Phase: Acetonitrile, methanol, and formic acid (87.5/12.5/0.1, v/v/v)

-

Flow Rate: 0.8 mL/min

-

Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Mass Transitions: (Note: The specific mass transitions for the enantiomers would be the same as the achiral method, as they are chemically identical).

-

(R)-Clopidogrel carboxylic acid: m/z 308.10 → 113

-

(S)-Clopidogrel carboxylic acid: m/z 308.10 → 113

-

-

Quantitative Data Summary:

While the referenced study focused on enantioselective biotransformation and did not provide a full validation table for the quantification of each enantiomer in a biological matrix, it successfully demonstrated baseline separation. A full method validation would be required for regulatory submissions.

Visualizations

Workflow for Achiral HPLC-UV Analysis

Caption: Workflow for Achiral HPLC-UV Analysis of Clopidogrel Carboxylic Acid.

Workflow for Chiral UPLC-MS/MS Analysis

Caption: Workflow for Chiral UPLC-MS/MS Analysis of Clopidogrel Carboxylic Acid Enantiomers.

Logical Relationship of Analytical Methods

Caption: Relationship between achiral and chiral analytical methods for Clopidogrel Carboxylic Acid.

References

Application Note: Sample Preparation for the Analysis of R-Clopidogrel Carboxylic Acid in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel is an antiplatelet prodrug that requires hepatic biotransformation to form an active thiol metabolite, which is responsible for its therapeutic effect. However, the vast majority of the administered clopidogrel dose is hydrolyzed by esterases to an inactive carboxylic acid metabolite (Clopidogrel Carboxylic Acid, CCA). This metabolite is the main circulating compound related to the drug in plasma.[1] Consequently, pharmacokinetic studies often rely on the quantification of CCA as an indirect measure of clopidogrel exposure.[2][3]

Clopidogrel possesses a chiral center, and its biological activity is stereospecific. Therefore, the enantioselective analysis of its metabolites, including R-Clopidogrel Carboxylic Acid, is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This application note provides detailed protocols for the extraction and sample preparation of clopidogrel carboxylic acid from plasma, a necessary prerequisite for subsequent chiral chromatographic analysis to quantify the R-enantiomer. The primary methods covered are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Experimental Protocols

Three common methodologies for the extraction of clopidogrel carboxylic acid from plasma are detailed below. The choice of method often depends on the desired level of sample cleanup, sensitivity, and available laboratory equipment.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is particularly suitable for high-throughput applications. Acetonitrile is a commonly used solvent for this purpose.[4][5]

Protocol:

-

Transfer 0.5 mL of plasma sample into a clean polypropylene centrifuge tube.

-

Add 20 µL of an internal standard working solution (e.g., Clopidogrel-d4-carboxylic acid or Ticlopidine).[4][5][6]

-

To acidify the sample, add 200 µL of 2 M hydrochloric acid (HCl) and briefly vortex.[4]

-

For protein precipitation, add 500 µL of cold acetonitrile to the tube.[4]

-

Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the sample at 4500 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.[4]

-

Reconstitute the dried residue in 200-500 µL of the mobile phase used for the LC-MS/MS analysis.[4]

-

Vortex briefly and transfer to an autosampler vial for injection.

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method provides a cleaner extract compared to protein precipitation.

Protocol:

-

Add the internal standard (e.g., Clopidogrel-d4-carboxylic acid).[2][3]

-

Add 30 µL of concentrated formic acid to the plasma and vortex for 30 seconds to acidify the sample.

-

Add 6 mL of an extraction solvent mixture, typically diethyl ether and n-hexane (80:20, v/v).[2][3]

-

Vortex the tube for approximately 60 seconds to ensure efficient extraction.

-

Centrifuge the mixture for 5 minutes at 4000 rpm to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness in a water bath at 40°C under a gentle stream of nitrogen.

-

Reconstitute the residue with 200 µL of the mobile phase.[2]

-

Transfer the reconstituted sample to an autosampler vial for analysis.

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can yield very clean extracts, leading to high sensitivity and minimal matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.

Protocol (using Oasis HLB µElution plate): [7]

-

Sample Pre-treatment: Dilute 350 µL of plasma sample (containing internal standard) with 350 µL of water.[1]

-

Conditioning: Condition the wells of the µElution plate by passing 200 µL of methanol through the sorbent under vacuum.

-

Equilibration: Equilibrate the wells by passing 200 µL of water through the sorbent under vacuum.

-

Loading: Load the pre-treated plasma sample onto the plate and draw it through slowly under vacuum.

-

Washing (Step 1): Wash the sorbent with 200 µL of water to remove hydrophilic impurities.

-

Washing (Step 2): Wash the sorbent with 200 µL of 5% methanol in water to remove more impurities.[7]

-

Elution: Elute the analyte and internal standard with two aliquots of 25 µL of methanol into a clean collection plate.[7]

-

Dilution: Dilute the eluate with an equal volume (50 µL) of water before injection.[7]

-

Transfer to an autosampler vial for analysis.

Quantitative Data Summary

The performance of these methods varies. The following tables summarize key quantitative parameters from published literature for the analysis of clopidogrel carboxylic acid in human plasma.

Table 1: Performance of Protein Precipitation Methods

| LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (%) | Citation(s) |

|---|---|---|---|---|

| 10 | 10 - 4000 | 94 - 98 | N/A | [4] |

| 500 | 500 - 2500 | N/A | ≤ 7 (Within Assay) |[5] |

Table 2: Performance of Liquid-Liquid Extraction Methods

| LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (%) | Citation(s) |

|---|---|---|---|---|

| 25 | 25 - 3000 | 67.6 - 73.5 | < 10 | [2][3][8] |

| 200 | 200 - 10000 | N/A | 1.0 - 4.8 | [6] |

| 5 | 5 - 250 | > 48 | 3.6 - 15.8 |[9] |

Table 3: Performance of Solid-Phase Extraction Methods

| LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Precision (%) | Citation(s) |

|---|---|---|---|---|

| 0.001 | 0.001 - 0.5 | N/A | N/A | [1][7] |

| 50 | 50 - 6000 | 85.5 | N/A | [10][11] |

| 93 | 100 - 1000 | 74.6 | < 3.1 |[12] |

N/A: Not Available in the cited source. LLOQ: Lower Limit of Quantification.

This document outlines three robust and widely used methods for the sample preparation of this compound from plasma: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

-

Protein Precipitation is the fastest method, ideal for high-throughput screening, but may suffer from higher matrix effects.

-

Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and complexity.

-

Solid-Phase Extraction provides the cleanest samples, leading to the best sensitivity and minimal ion suppression, making it the preferred method for assays requiring very low limits of quantification.[1][7]

The selection of the most appropriate method will depend on the specific requirements of the study, including the required sensitivity, sample volume, throughput, and the analytical instrumentation available. All three protocols provide a solid foundation for extracting the analyte prior to its final quantification by a suitable chiral separation technique.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. scirp.org [scirp.org]

- 3. scirp.org [scirp.org]

- 4. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of R-Clopidogrel Carboxylic Acid in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel is an antiplatelet prodrug administered as the S-enantiomer, which is responsible for its therapeutic activity. Following oral administration, clopidogrel is rapidly absorbed and extensively metabolized through two main pathways. A minor pathway (approximately 15%) involves a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets.[1][2] The major metabolic pathway (approximately 85%) involves hydrolysis by carboxylesterases to form the inactive S-Clopidogrel carboxylic acid metabolite (SR26334).[1][2] Due to the low plasma concentrations and instability of the parent drug and its active metabolite, pharmacokinetic (PK) studies of clopidogrel have historically relied on the quantification of the stable, major inactive carboxylic acid metabolite as a surrogate marker of drug exposure.[3]

While the S-enantiomer of the carboxylic acid is the primary analyte in most clopidogrel PK studies, the R-enantiomer of clopidogrel carboxylic acid has a specific role in stereoselective pharmacokinetic investigations. Studies have explored the possibility of chiral inversion of S-clopidogrel to R-clopidogrel, which would result in the formation of R-clopidogrel carboxylic acid. Therefore, the simultaneous quantification of both enantiomers of the carboxylic acid metabolite is crucial for a comprehensive understanding of clopidogrel's stereoselective disposition. This compound is commercially available as a pharmaceutical analytical impurity (PAI) for use as a reference standard in such analytical methods.

These application notes provide an overview of the use of this compound in pharmacokinetic studies, with a primary focus on stereoselective bioanalytical methods.

Metabolic Pathway of Clopidogrel

The metabolic conversion of S-clopidogrel involves multiple enzymatic steps, leading to the formation of its active thiol metabolite and the major inactive carboxylic acid metabolite. The potential for chiral inversion adds another layer of complexity to its pharmacokinetic profile.

References

- 1. Development and validation of a LC-MS/MS method for the enantioseparation and determination of clopidogrel bisulfate in beagle plasma and its application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novapublishers.com [novapublishers.com]

Solid-Phase Extraction of R-Clopidogrel Carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of R-Clopidogrel carboxylic acid from plasma samples. The methods described are suitable for bioanalytical studies requiring robust, reliable, and sensitive quantification of this key metabolite.

Introduction

Clopidogrel is an antiplatelet prodrug that is metabolized in the liver to an active thiol metabolite and an inactive carboxylic acid derivative. The this compound is the major circulating metabolite and its concentration is often measured in pharmacokinetic and bioequivalence studies.[1] Solid-phase extraction is a widely used technique for the sample preparation of this compound from complex biological matrices like plasma, offering significant advantages over liquid-liquid extraction by providing cleaner extracts, higher throughput, and reduced solvent consumption.

This application note details three distinct SPE protocols for the extraction of this compound, each utilizing a different sorbent and methodology to suit various laboratory needs and analytical requirements.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE methods.

| Parameter | Method 1: Oasis HLB µElution Plate | Method 2: Phosphoric Acid Pre-treatment with SPE | Method 3: Hypercarb Cartridge |

| Analyte | This compound | This compound | This compound |

| Internal Standard | d4-Clopidogrel carboxylic acid | Glimepiride | Sulphafurazole |

| Recovery | Not explicitly stated, but method yielded high sensitivity | 85.45%[1] | 74.6% |

| Linearity Range | 1 - 500 pg/mL | 50.0 - 6000.0 ng/mL[1] | 100 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 50.0 ng/mL[1] | 93 ng/mL |

Experimental Protocols

Method 1: Oasis HLB µElution Plate Protocol

This protocol is designed for high-throughput analysis and achieves a very low limit of quantification.

Materials:

-

Oasis HLB µElution Plate

-

Human K2EDTA Plasma

-

This compound and d4-Clopidogrel carboxylic acid standards

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Formic acid, 88%

Protocol:

-

Sample Pre-treatment: Dilute 350 µL of plasma sample with 350 µL of aqueous 2% formic acid.

-

Conditioning: Condition the Oasis HLB µElution plate wells with 200 µL of methanol.

-

Equilibration: Equilibrate the wells with 200 µL of water.

-

Sample Loading: Load the pre-treated sample onto the plate and apply vacuum to draw the sample through.

-

Washing:

-

Wash the wells with 200 µL of 2% formic acid.

-

Wash the wells with 200 µL of 5% methanol in water.

-

-

Elution: Elute the analyte with two aliquots of 25 µL of methanol.

-

Post-Elution: Dilute the eluate with an equal volume of water before injection into the LC-MS/MS system.

Method 2: Phosphoric Acid Pre-treatment with SPE Protocol

This method utilizes a pre-treatment step with phosphoric acid to disrupt protein binding, followed by solid-phase extraction.[1][2]

Materials:

-

SPE Cartridges (e.g., C18)

-

Human Plasma

-

This compound and Glimepiride (internal standard) standards

-

Phosphoric acid, 85%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Appropriate wash and elution solvents (to be optimized based on sorbent)

Protocol:

-

Sample Pre-treatment: To 0.3 mL of plasma, add a working solution of the internal standard and then treat with 2% phosphoric acid (prepared by diluting 85% phosphoric acid in water).[1][2] Vortex the sample for 30 seconds.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of an appropriate aqueous wash solution (e.g., 5% methanol in water) to remove interferences.

-